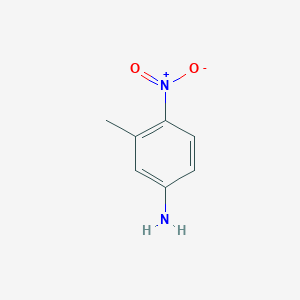

3-Methyl-4-nitroaniline

描述

3-Methyl-4-nitroaniline is an organic compound with the molecular formula C7H8N2O2. It is a derivative of aniline, where the amino group is substituted with a nitro group at the para position and a methyl group at the meta position. This compound is known for its yellow crystalline appearance and is used in various chemical synthesis processes .

准备方法

Synthetic Routes and Reaction Conditions: 3-Methyl-4-nitroaniline can be synthesized through the nitration of 3-methylaniline. The process involves the following steps:

Nitration: 3-Methylaniline is dissolved in concentrated sulfuric acid and cooled in an ice bath. A mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 5°C. The reaction mixture is then allowed to reach room temperature and stirred for 15 minutes.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

化学反应分析

Types of Reactions: 3-Methyl-4-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as acylation and alkylation.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst or iron powder with hydrochloric acid.

Substitution: Acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed:

Reduction: 3-Methyl-4-phenylenediamine.

Substitution: Various acylated or alkylated derivatives of this compound.

Oxidation: 3-Nitro-4-methylbenzoic acid.

科学研究应用

Chemical Synthesis and Industrial Applications

Dye Production

3-Methyl-4-nitroaniline is primarily utilized as an intermediate in the synthesis of azo dyes. These dyes are widely used in textiles and other materials due to their vibrant colors and stability. The compound can undergo azo coupling reactions to form various azo dyes, which are essential for coloring fabrics, plastics, and inks .

Pharmaceuticals

In the pharmaceutical industry, this compound serves as a precursor for synthesizing various medicinal compounds. Its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties. Research indicates that modifications of the nitroaniline structure can lead to compounds with enhanced biological activity .

Corrosion Inhibitors

This compound has also been investigated for its application as a corrosion inhibitor in metals. Its ability to form protective films on metal surfaces helps mitigate corrosion, making it valuable in industries where metal durability is critical .

Environmental Considerations

Biodegradation Studies

Research into the environmental impact of this compound has highlighted its biodegradability under anaerobic conditions. Studies show that certain soil microorganisms can effectively degrade this compound, suggesting potential pathways for bioremediation in contaminated environments . Understanding its degradation mechanisms is crucial for assessing its environmental safety.

Case Study 1: Azo Dye Synthesis

A study focused on the synthesis of azo dyes from this compound demonstrated its effectiveness as a coupling agent. The resulting dyes exhibited excellent colorfastness properties, making them suitable for high-performance applications in textiles .

Case Study 2: Corrosion Inhibition

In a practical application, this compound was tested as a corrosion inhibitor for steel in saline environments. The results indicated a significant reduction in corrosion rates compared to untreated samples, showcasing its potential utility in marine applications .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Dye Production | Intermediate for azo dyes | Effective coupling agent with excellent stability |

| Pharmaceuticals | Precursor for medicinal compounds | Potential anti-inflammatory properties |

| Corrosion Inhibition | Protective films on metals | Significant reduction in corrosion rates |

| Environmental Remediation | Biodegradable under anaerobic conditions | Efficient degradation by soil microorganisms |

作用机制

The mechanism of action of 3-Methyl-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The compound can also participate in electrophilic aromatic substitution reactions, affecting the function of enzymes and other proteins .

相似化合物的比较

4-Nitroaniline: Similar structure but lacks the methyl group.

2-Methyl-4-nitroaniline: Similar structure but the methyl group is at the ortho position.

3-Methyl-2-nitroaniline: Similar structure but the nitro group is at the ortho position.

Uniqueness: 3-Methyl-4-nitroaniline is unique due to the specific positioning of the nitro and methyl groups, which influences its reactivity and applications. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups makes it a versatile intermediate in organic synthesis .

生物活性

3-Methyl-4-nitroaniline (3M4NA) is an organic compound with significant biological activity, particularly in the context of microbial degradation and potential toxicity. This article explores its biochemical properties, degradation pathways, and associated health risks based on a review of diverse research findings.

This compound is a derivative of aniline, characterized by a methyl group and a nitro group attached to the aromatic ring. Its molecular formula is and it has a density of approximately 1.44 g/cm³ .

Microbial Degradation

Research indicates that certain microbial strains can effectively degrade 3M4NA, which is essential for bioremediation efforts. The degradation pathways involve various enzymes that facilitate the breakdown of the compound into less harmful substances.

Key Findings:

- Strain Utilization : Burkholderia sp. strain SJ98 has been identified as capable of degrading 3M4NA through two proposed pathways:

- Enzymatic Activity : The enzymes involved include PNP 4-monooxygenase (PnpA) and 1,4-benzoquinone reductase (PnpB), which catalyze the transformation of 3M4NA into various intermediates such as MBQ (mononitrobenzene) and MHQ .

Toxicological Profile

The biological activity of 3M4NA extends to its potential toxicity. Studies have assessed its effects on human health, particularly concerning occupational exposure.

Health Effects:

- Carcinogenicity : There are concerns regarding its potential carcinogenic effects, necessitating careful monitoring in occupational settings.

- Occupational Exposure Banding : The NIOSH Occupational Exposure Banding process categorizes substances based on their health risks. 3M4NA's classification indicates significant concerns across multiple health endpoints, including genotoxicity and skin sensitization .

Case Studies

Several studies have documented the degradation and toxicity profiles of 3M4NA:

- Microbial Degradation Study : A study by Min et al. (2014) demonstrated that Burkholderia sp. strain SJ98 could utilize 3M4NA effectively, highlighting its potential for bioremediation applications in contaminated environments .

- Toxicological Assessment : Research published by NIOSH outlines methodologies for assessing the toxicological effects of chemicals like 3M4NA, emphasizing the importance of understanding exposure routes and health impacts in occupational settings .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Density | 1.44 g/cm³ |

| Microbial Strain | Burkholderia sp. strain SJ98 |

| Key Enzymes | PNP 4-monooxygenase (PnpA), 1,4-benzoquinone reductase (PnpB) |

| Toxicity Concerns | Carcinogenicity, genotoxicity, skin sensitization |

属性

IUPAC Name |

3-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAYEWBTLKOEDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209973 | |

| Record name | 4-Nitro-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-05-2 | |

| Record name | 3-Methyl-4-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 611-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes MNA a good candidate for nonlinear optical applications?

A: MNA exhibits a substantial second-order nonlinear susceptibility, a property that allows it to efficiently generate second harmonic light. This is attributed to its molecular structure, featuring an electron-donating amino group and an electron-withdrawing nitro group connected to a conjugated π-electron system. This arrangement leads to a large molecular hyperpolarizability, which is further enhanced in the crystalline state due to the specific arrangement of MNA molecules. [, ]

Q2: Can MNA be incorporated into polymer matrices for NLO applications?

A: Yes, MNA can be integrated into polymer matrices to create composite materials with nonlinear optical properties. [] These composites can offer advantages such as ease of processing and flexibility compared to single crystals. The morphology of MNA crystals within the polymer matrix, such as grain size and orientation, significantly impacts the second harmonic generation efficiency and angular distribution of the output light. []

Q3: How does the thickness of an MNA crystal affect its second harmonic generation capabilities?

A: Research indicates that even thin films of MNA, ranging from 1 to 20 μm, can efficiently generate second harmonic light over a broad spectral range (600-1400 nm). [] Notably, these thin crystals exhibit spectral interference fringes due to coherence length dispersion, which can be advantageous for specific applications. Furthermore, the high nonlinear optical coefficient of MNA allows it to achieve comparable doubling efficiencies to thicker crystals of other materials like KDP. []

Q4: Are there any computational methods used to study the nonlinear optical properties of MNA?

A: Yes, computational chemistry techniques, such as the semiempirical AM1 method, are employed to calculate the molecular hyperpolarizability of MNA and predict the nonlinear susceptibility of its crystals. [] These methods provide valuable insights into the relationship between molecular structure and NLO properties, guiding the design of new materials with enhanced performance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。